2-(1-methyl-1H-indol-3-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one
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Description
2-(1-methyl-1H-indol-3-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21647512 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a 1-methyl-1h-indol-3-yl moiety have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .
Mode of Action
This interaction disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the G2/M phase .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle, specifically the transition from the G2 phase to the M phase . This disruption can lead to apoptosis, or programmed cell death, as the cell is unable to complete division .
Result of Action
The inhibition of tubulin polymerization by this compound can lead to cell cycle arrest and subsequent apoptosis . This makes it a potential candidate for the development of anticancer drugs, as it could selectively target rapidly dividing cancer cells .
Properties
IUPAC Name |
1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-14-29-22(25-17)7-8-23(26-29)31-16-18-9-11-28(12-10-18)24(30)13-19-15-27(2)21-6-4-3-5-20(19)21/h3-8,14-15,18H,9-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYGSSDSNUTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=CN(C5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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